Acid-PEG3-mono-methyl ester

PROTAC linker bioconjugation PEGylation

Acid-PEG3-mono-methyl ester (CAS 1807505-26-5) is a heterobifunctional polyethylene glycol (PEG) derivative comprising a three-unit PEG spacer (PEG3) terminated with a free carboxylic acid at one end and a methyl ester-protected carboxyl at the other. The compound belongs to the alkyl/ether class of PROTAC linkers, widely utilized in the synthesis of proteolysis-targeting chimeras (PROTACs).

Molecular Formula C11H20O7
Molecular Weight 264.27 g/mol
CAS No. 1807505-26-5
Cat. No. B605135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcid-PEG3-mono-methyl ester
CAS1807505-26-5
SynonymsAcid-PEG3-mono-methyl ester
Molecular FormulaC11H20O7
Molecular Weight264.27 g/mol
Structural Identifiers
InChIInChI=1S/C11H20O7/c1-15-11(14)3-5-17-7-9-18-8-6-16-4-2-10(12)13/h2-9H2,1H3,(H,12,13)
InChIKeyGIIORLLUIQECST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Acid-PEG3-mono-methyl ester (CAS 1807505-26-5) – Heterobifunctional PEG3 Linker for PROTAC Synthesis and Bioconjugation


Acid-PEG3-mono-methyl ester (CAS 1807505-26-5) is a heterobifunctional polyethylene glycol (PEG) derivative comprising a three-unit PEG spacer (PEG3) terminated with a free carboxylic acid at one end and a methyl ester-protected carboxyl at the other . The compound belongs to the alkyl/ether class of PROTAC linkers, widely utilized in the synthesis of proteolysis-targeting chimeras (PROTACs) [1]. The carboxylic acid enables amide bond formation with primary amines via EDC or DCC activation, while the methyl ester serves as a masked acid that can be unmasked under mild basic conditions for sequential conjugation [2]. The hydrophilic PEG3 spacer confers aqueous solubility (LogP = -0.72) , reduces steric hindrance, and provides optimal flexibility for ternary complex formation in targeted protein degradation applications .

Why Acid-PEG3-mono-methyl ester Cannot Be Simply Replaced with Other PEGn Linkers


Substitution of Acid-PEG3-mono-methyl ester with alternative PEGn linkers (e.g., PEG2, PEG4, PEG6) is non-trivial and may critically alter experimental outcomes. The PEG chain length directly modulates three interdependent performance parameters: (1) conjugation efficiency, (2) aqueous solubility and pharmacokinetic clearance, and (3) ternary complex geometry in PROTAC applications. Empirical studies demonstrate that PEG3 achieves conjugation efficiencies of 70–80%, whereas longer PEG6 chains reduce yields to 50–60% due to increased hydrophobicity and aggregation . In radioconjugate studies, PEG3 incorporation accelerated systemic clearance compared to non-PEG constructs—an effect that would differ with PEG2 (insufficient hydration) or PEG4 (altered residence time) [1]. Additionally, crystallographic analyses indicate that PEG2 provides optimal ternary-complex stability for certain PROTACs, while PEG6 introduces entropic penalties and reduced membrane permeability [2]. Without head-to-head validation, direct replacement risks compromised yield, altered PK/PD profiles, or failed target degradation.

Acid-PEG3-mono-methyl ester (CAS 1807505-26-5) Quantitative Evidence for Selection vs. Analogs


Conjugation Efficiency: PEG3 Achieves 70–80% Yield vs. PEG6 at 50–60%

The PEG3 spacer in Acid-PEG3-mono-methyl ester balances steric accessibility and hydrophilicity to maximize amide coupling yields. Comparative data show that PEG3-based linkers achieve conjugation efficiencies of 70–80%, whereas longer PEG6 linkers reduce yields to 50–60% due to increased hydrophobicity and chain entanglement that sterically hinder reactive groups . The methyl ester terminal in Acid-PEG3-mono-methyl ester remains protected during initial coupling, enabling stepwise conjugation without premature hydrolysis—a feature absent in di-acid PEG linkers that require orthogonal protection strategies .

PROTAC linker bioconjugation PEGylation

Physicochemical Solubility: PEG3 LogP = -0.72 vs. m-PEG3-COOH LogP = +0.14

The terminal methyl ester of Acid-PEG3-mono-methyl ester (LogP = -0.72) confers enhanced aqueous compatibility compared to the simpler carboxylic acid-terminated m-PEG3-COOH (LogP = +0.14) [1]. The negative LogP indicates a favorable partition into aqueous environments, which is critical for maintaining solubility during multi-step PROTAC assembly and for reducing non-specific binding in biological assays. In contrast, m-PEG3-COOH's positive LogP may lead to aggregation or precipitation under certain buffer conditions. Acid-PEG3-mono-methyl ester demonstrates solubility in DMSO at concentrations up to ≥2.5 mg/mL in 10% DMSO/40% PEG300/5% Tween80/45% saline formulations , enabling flexible dosing for in vivo studies.

solubility LogP drug delivery

Pharmacokinetic Clearance Modulation: PEG3 Accelerates Excretion vs. Non-PEG Linkers

In ⁸⁹Zr-radiolabeled antibody constructs, incorporation of a PEG3 linker (as in [⁸⁹Zr]ZrDFO-PEG3-azepin-mAb) significantly accelerated systemic clearance compared to non-PEGylated analogs, with more rapid excretion of ⁸⁹Zr activity observed [1]. This pharmacokinetic modulation is attributed to the PEG3 chain's hydrophilicity, which reduces non-specific tissue retention and enhances renal elimination. While Acid-PEG3-mono-methyl ester is not identical to the linker studied, the PEG3 moiety's class-level effect on clearance is consistent. Shorter PEG2 linkers may provide insufficient hydration for this effect, while longer PEG4 or PEG6 linkers could extend circulation half-life undesirably for imaging applications requiring rapid background clearance.

pharmacokinetics clearance PET imaging

Synthetic Accessibility: 92% Yield in Acid Deprotection vs. Alternative Routes

Acid-PEG3-mono-methyl ester is synthesized from tert-butyl methyl bis-PEG3-acid ester via HCl-mediated deprotection in water, achieving a 92% yield [1]. This high-yielding, mild-condition method contrasts with traditional strong-base catalyzed syntheses that are limited to shorter PEG chains (≤ PEG4) and require harsh conditions [2]. The disclosed patent method (CN115974692A) extends PEG chain length accessibility up to PEG12 while maintaining mild conditions and high yields [3]. This ensures reliable, scalable production of monodisperse PEG3 material, which is critical for reproducibility in PROTAC synthesis where linker length homogeneity directly impacts degradation efficiency.

synthesis deprotection process chemistry

Ternary Complex Geometry: PEG3 Length Optimized for PROTAC Degradation Efficiency

Crystallographic and cellular wash-out studies indicate that PEG2 provides the optimal distance for ternary-complex stability in many PROTAC designs, while PEG6 and longer homologues incur entropic penalties and poor membrane permeability that reduce degradation efficiency [1]. PEG3, as implemented in Acid-PEG3-mono-methyl ester, offers a near-optimal intermediate length—slightly longer than PEG2 for enhanced flexibility and solubility, yet short enough to maintain favorable binding geometry and cellular uptake . The heterobifunctional design with a methyl ester-protected carboxyl further allows precise control over linker attachment orientation, a feature not available in symmetric di-acid PEG linkers that may introduce positional heterogeneity.

PROTAC ternary complex linker length

Heterobifunctionality Enables Stepwise Conjugation Without Orthogonal Protection

Acid-PEG3-mono-methyl ester's heterobifunctional architecture—a free carboxylic acid at one terminus and a methyl ester-protected carboxyl at the other—permits sequential, site-specific conjugation without requiring orthogonal protecting groups . The free acid reacts with primary amines (e.g., lysine residues, amino-modified payloads) to form stable amide bonds, while the methyl ester remains inert during this step. Subsequent mild hydrolysis (e.g., LiOH in THF/H₂O) reveals the second carboxylic acid for further derivatization [1]. In contrast, symmetric di-acid PEG linkers (e.g., Bis-PEG3-acid) require stoichiometric control or protecting group strategies to avoid undesired crosslinking or oligomerization. This stepwise control is essential for constructing precisely defined PROTACs, antibody-drug conjugates, and multifunctional probes.

bioconjugation site-specific modification linker design

Optimal Application Scenarios for Acid-PEG3-mono-methyl ester Based on Quantified Differentiation


PROTAC Linker Requiring High Conjugation Efficiency and Defined PK Clearance

Acid-PEG3-mono-methyl ester is ideally suited as a linker in PROTAC synthesis where 70–80% conjugation yields are expected , and where the PEG3 spacer accelerates systemic clearance [1]—beneficial for reducing off-target exposure in targeted protein degradation therapies. The heterobifunctional design ensures site-specific attachment of the E3 ligase ligand and the target protein ligand without crosslinking artifacts .

Stepwise Bioconjugation for Antibody-Drug Conjugates (ADCs) or Imaging Probes

The sequential reactivity of Acid-PEG3-mono-methyl ester—first coupling through the free carboxylic acid, followed by ester hydrolysis and second conjugation—enables precise, stoichiometric construction of ADCs or PET/SPECT imaging probes . The negative LogP (-0.72) ensures aqueous compatibility during protein conjugation, minimizing aggregation .

High-Yield Scalable Synthesis of PEGylated Intermediates for Process Chemistry

With a documented 92% yield under mild HCl deprotection conditions [2], Acid-PEG3-mono-methyl ester is a robust starting material for large-scale production of monodisperse PEG3-containing intermediates. The scalable synthesis method (CN115974692A) supports gram-to-kilogram production for industrial PROTAC or ADC programs [3].

Radiolabeled Tracer Development Requiring Rapid Background Clearance

For ⁸⁹Zr-based PET imaging agents, incorporating a PEG3 moiety accelerates excretion compared to non-PEG linkers [4]. Acid-PEG3-mono-methyl ester provides a convenient building block for constructing radiolabeled biomolecule conjugates with tunable pharmacokinetics, enabling higher signal-to-background ratios in preclinical imaging studies .

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